rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans
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Overview
Description
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans is a chemical compound with the molecular formula C6H11ClF3NO2 It is characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans typically involves the trifluoromethylation of morpholine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the radical trifluoromethylation process to ensure high yield and purity. This may include the use of specialized equipment and conditions to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can lead to the formation of new trifluoromethylated derivatives.
Scientific Research Applications
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride, trans
- rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, trans
Uniqueness
rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans is unique due to its specific combination of a trifluoromethyl group and a morpholine ring connected to a methanol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H11ClF3NO2 |
---|---|
Molecular Weight |
221.60 g/mol |
IUPAC Name |
[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5-1-10-4(2-11)3-12-5;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m1./s1 |
InChI Key |
DASQQXARWYYEMI-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@H](N1)CO)C(F)(F)F.Cl |
Canonical SMILES |
C1C(OCC(N1)CO)C(F)(F)F.Cl |
Origin of Product |
United States |
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